7-(2-chlorophenyl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
7-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O2S/c1-30-19-9-5-4-8-18(19)27-10-12-28(13-11-27)23-25-20-16(14-31-21(20)22(29)26-23)15-6-2-3-7-17(15)24/h2-9,14H,10-13H2,1H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQXVNKRXXRXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-chlorophenyl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant studies that highlight its efficacy in various biological contexts.
Basic Information
- Molecular Formula : C23H21ClN4O2S
- Molecular Weight : 452.97 g/mol
- CAS Number : 1242932-94-0
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core, which is known for its pharmacological versatility. The presence of the chlorophenyl and methoxyphenyl groups enhances its lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Kinases : The compound has shown potential as a kinase inhibitor, which is significant in cancer therapy.
- Receptors : It may modulate neurotransmitter receptors, contributing to its effects in neuropharmacology.
Anticancer Activity
Recent studies indicate that derivatives of thienopyrimidine exhibit promising anticancer properties. For instance:
- In vitro tests demonstrated significant cytotoxicity against several cancer cell lines, including breast cancer (SK-BR-3) and colorectal carcinoma (HCT-116) at concentrations as low as 10 μM .
- A study reported a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer cell line at a 10 μM dose .
Other Biological Activities
The compound has also been evaluated for additional therapeutic properties:
- Antimicrobial Activity : Exhibits activity against various bacterial strains.
- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation markers in vitro.
- Neuropharmacological Effects : Preliminary data suggest it may have anxiolytic properties due to its interaction with serotonin receptors.
Study 1: Anticancer Efficacy
In a comprehensive screening using the NCI-60 cell line panel, the compound was noted for its selective cytotoxicity. The findings suggested that structural modifications could enhance potency against specific tumor types .
Study 2: Mechanistic Insights
A detailed molecular docking study indicated that the compound binds effectively to the ATP-binding site of certain kinases, inhibiting their activity and leading to reduced cell proliferation in cancer models .
Study 3: Safety and Toxicology
Toxicological assessments revealed acceptable safety profiles at therapeutic doses, with no significant adverse effects observed in animal models during preliminary studies .
Table 1: Summary of Biological Activities
Table 2: Key Studies on Biological Activity
| Study | Focus Area | Key Findings |
|---|---|---|
| NCI Screening | Anticancer Activity | Selective cytotoxicity in multiple cancer lines |
| Molecular Docking | Mechanistic Insights | Effective binding to kinase ATP sites |
| Toxicology Assessment | Safety Profile | Acceptable safety at therapeutic doses |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The table below highlights structural analogs with modifications at positions 2 and 7, along with their physicochemical properties:
*Calculated based on molecular formula C₂₃H₂₁ClN₄OS.
Key Observations:
- Piperazine vs.
- Substituent Position : Ortho-substituted phenyl groups (e.g., 2-chlorophenyl) introduce steric effects that may hinder receptor binding but improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
